

# Exploring the chemical structure and properties of Galunisertib monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Galunisertib monohydrate |           |
| Cat. No.:            | B1674416                 | Get Quote |

An In-depth Technical Guide to Galunisertib Monohydrate

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Galunisertib (also known as LY2157299 monohydrate) is a first-in-class, orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I (TGFβRI/ALK5) kinase.[1] Developed by Eli Lilly and Company, it has been a subject of extensive preclinical and clinical research for its potential therapeutic applications in oncology. [2][3] TGF-β signaling is a critical pathway in tumorigenesis, contributing to tumor proliferation, invasion, metastasis, angiogenesis, and immune evasion.[4][5] Galunisertib represents a targeted approach to disrupt these processes by selectively blocking the canonical TGF-β/SMAD signaling pathway.[1][4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **Galunisertib monohydrate**.

## **Chemical Structure and Properties**

Galunisertib belongs to the dihydropyrrolopyrazole class of heterocyclic compounds.[1][2] Its chemical formula is 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-



yl]quinoline-6-carboxamide monohydrate.[6] The synthesis of Galunisertib has been described as a four-step convergent approach.[2][6]

**Physicochemical Properties** 

| Property         | Value                                            | Reference |
|------------------|--------------------------------------------------|-----------|
| Chemical Formula | C22H19N5O (anhydrous)                            |           |
| Molecular Weight | 369.42 g/mol (anhydrous)                         | [7]       |
| CAS Number       | 700874-72-2 (anhydrous)                          | [1]       |
| DrugBank ID      | DB11911                                          | [1]       |
| Chemical Class   | Dihydropyrrolopyrazole,<br>Quinoline Carboxamide | [2][8]    |

## **In Vitro Inhibitory Activity**

Galunisertib is a potent and selective inhibitor of TGFβRI kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[2][9] It also shows activity against other related kinases.

| Target        | IC50 (μM) | Ki (nM) | Reference(s) |
|---------------|-----------|---------|--------------|
| TGFβRI (ALK5) | 0.172     | 86      | [2][6]       |
| ALK4 (ACVR1B) | 0.08      | -       | [2]          |
| TGFβRII       | 0.21 - 2  | -       | [2][6]       |
| ACVR2B        | 0.69      | -       | [2]          |
| ALK6 (BMPR1B) | 0.47      | -       | [2]          |

### **Mechanism of Action**

The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In early stages, it can act as a tumor suppressor, while in advanced stages, it promotes tumor progression.[4] Galunisertib's mechanism of action is centered on the specific inhibition of the TGF-βRI kinase, which is a critical component of the canonical signaling pathway.[4][10]



#### The TGF-β Signaling Cascade:

- Ligand Binding: TGF-β ligands (TGF-β1, -β2, -β3) bind to the TGF-β type II receptor (TGFβRII).[11]
- Receptor Complex Formation: This binding event recruits and forms a complex with the TGF-β type I receptor (TGFβRI/ALK5).[12]
- Phosphorylation and Activation: TGFβRII, a constitutively active kinase, phosphorylates and activates the kinase domain of TGFβRI.[12]
- SMAD Phosphorylation: The activated TGFβRI then phosphorylates the downstream signaling proteins SMAD2 and SMAD3.[4][11]
- SMAD Complex Formation & Nuclear Translocation: Phosphorylated SMAD2/3 forms a complex with SMAD4. This complex translocates into the nucleus.[12]
- Gene Transcription: In the nucleus, the SMAD complex acts as a transcription factor, regulating the expression of target genes involved in cell proliferation, differentiation, migration, and immune response.[12]

Inhibition by Galunisertib: Galunisertib acts as a competitive inhibitor at the ATP-binding site of the TGFβRI kinase domain.[2][6] By blocking this site, Galunisertib prevents the phosphorylation of SMAD2 and SMAD3, thereby abrogating the entire downstream signaling cascade.[4][5] This inhibition leads to several anti-tumor effects:

- Inhibition of Epithelial-to-Mesenchymal Transition (EMT) and Migration: TGF-β is a known promoter of EMT, a process that increases cancer cell motility and invasion. Galunisertib has been shown to inhibit TGF-β-driven EMT and cell migration in vitro.[2][6]
- Reversal of Immune Suppression: TGF-β creates an immunosuppressive tumor
  microenvironment by inhibiting the function of immune cells like CD8+ T cells and Natural
  Killer (NK) cells.[2] Galunisertib can reverse this suppression, restoring the secretion of IFNy
  and granzyme B by these immune cells.[2][10]
- Inhibition of Tumor Growth: By blocking the pro-tumorigenic effects of TGF-β, Galunisertib has demonstrated tumor growth delay in various preclinical cancer models, including those



for breast, lung, and pancreatic cancer.[2][4]



Click to download full resolution via product page

**Caption:** TGF-β signaling pathway and the inhibitory action of Galunisertib.

## Experimental Protocols & Results In Vitro pSMAD Inhibition Assay

Objective: To determine the in vitro potency of Galunisertib in inhibiting TGF- $\beta$ -induced phosphorylation of SMAD2.

#### Methodology:

- Cell Culture: Murine triple-negative breast cancer cell lines (e.g., 4T1-LP, EMT6-LM2) are cultured under standard conditions.[2]
- Treatment: Cells are treated with increasing concentrations of Galunisertib (e.g., 0.20 10  $\mu$ M).[2]
- Stimulation: Following incubation with the inhibitor, cells are stimulated with TGF-β1 ligand to induce SMAD2 phosphorylation.[2]



- Lysis and Analysis: Cells are lysed, and the levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 (tSMAD) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blot.[2]
- Data Analysis: The percentage inhibition of pSMAD2 is calculated relative to cells treated with TGF-β1 alone. IC<sub>50</sub> values are determined from the dose-response curve.[2]

Key Results: Galunisertib demonstrated dose-dependent inhibition of TGF- $\beta$ 1-induced pSMAD in various cell lines with the following IC50 values:

• 4T1-LP cells: 1.765 μM[2]

• EMT6-LM2 cells: 0.8941 μM[2]





Click to download full resolution via product page

Caption: Workflow for the in vitro pSMAD inhibition assay.

## **In Vivo Antitumor Efficacy Studies**

Objective: To evaluate the antitumor activity of Galunisertib in animal models.

Methodology:



- Animal Models: Immune-competent (e.g., BALB/c) or immune-compromised (e.g., athymic nu/nu) mice are used.[2]
- Tumor Implantation: Human or murine cancer cells (e.g., Calu6, 4T1) are injected subcutaneously into the flank of the mice to establish tumors.[2]
- Treatment Regimen: Once tumors are established, mice are treated with Galunisertib, typically administered by oral gavage. A common dosing schedule is 75 mg/kg twice daily.[2]
   [13]
- Monitoring: Tumor volume is measured regularly. Pharmacodynamic markers, such as pSMAD levels in tumor tissue or peripheral blood mononuclear cells (PBMCs), are also assessed at various time points post-treatment.[2]
- Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in treated versus control groups. Pharmacokinetic/pharmacodynamic (PK/PD) relationships are established by correlating drug exposure with target inhibition (pSMAD levels).[2]

#### Key Results:

- Galunisertib monotherapy demonstrated significant tumor growth delay in 4T1, MX1 (human breast cancer), and Calu6 (human lung cancer) models.[2]
- A strong correlation was found between Galunisertib-dependent inhibition of pSMAD in tumor tissues and in PBMCs, suggesting PBMCs can be used as a surrogate tissue for assessing pharmacodynamic effects.[2]
- The total effective dose to inhibit 50% of pSMAD (TED₅₀) and the total effective concentration for 50% inhibition (TEC₅₀) were calculated to optimize dosing schedules.[6]

| In Vivo Model | TED₅₀ (mg/kg) | TEC50 (μM) | Reference |
|---------------|---------------|------------|-----------|
| EMT6-LM2      | 19.7          | 0.34       | [6]       |
| Calu6         | 15.6          | 0.30       | [6]       |

## **Clinical Development and Status**



Galunisertib has been investigated in numerous clinical trials for various cancers, including glioblastoma, pancreatic cancer, and hepatocellular carcinoma, both as a monotherapy and in combination with other agents like lomustine, gemcitabine, and nivolumab.[4][11][14] An intermittent dosing regimen (14 days on, 14 days off) was established to manage potential cardiac toxicities observed in preclinical long-term exposure studies.[4][5] Despite promising preclinical data and evidence of target engagement in patients, Eli Lilly discontinued the development of Galunisertib in January 2020 as part of a strategic portfolio review.[1][3]

#### Conclusion

**Galunisertib monohydrate** is a potent and selective small molecule inhibitor of the TGF- $\beta$ RI kinase. Its mechanism of action, involving the direct inhibition of the canonical SMAD signaling pathway, has been well-characterized. Preclinical studies have provided a strong rationale for its use in oncology by demonstrating its ability to inhibit tumor growth, block metastasis-related processes like EMT, and reverse immune suppression. While its clinical development has been discontinued, the extensive research on Galunisertib has significantly advanced the understanding of TGF- $\beta$  pathway inhibition as a therapeutic strategy in cancer and provides a valuable case study for the development of future targeted therapies.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Galunisertib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galunisertib Wikipedia [en.wikipedia.org]
- 4. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]







- 6. oncotarget.com [oncotarget.com]
- 7. GSRS [precision.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Phase 1b/2a study of galunisertib, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma PMC [pmc.ncbi.nlm.nih.gov]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. dovepress.com [dovepress.com]
- 14. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Exploring the chemical structure and properties of Galunisertib monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674416#exploring-the-chemical-structure-and-properties-of-galunisertib-monohydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com